![molecular formula C10H12N4 B1599748 2-benzylpyrazole-3,4-diamine CAS No. 131311-66-5](/img/structure/B1599748.png)
2-benzylpyrazole-3,4-diamine
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Overview
Description
2-benzylpyrazole-3,4-diamine is a chemical compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylpyrazole-3,4-diamine typically involves the reaction of 1H-pyrazole-4,5-diamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
1H-Pyrazole-4,5-diamine+Benzyl chloride→1H-Pyrazole-4,5-diamine, 1-(phenylmethyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzylpyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-benzylpyrazole-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzylpyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4,5-diamine: The parent compound without the phenylmethyl group.
1-Phenyl-1H-pyrazole: A similar compound with a phenyl group attached to the pyrazole ring.
1-Benzyl-1H-pyrazole: Another derivative with a benzyl group attached to the pyrazole ring.
Uniqueness
2-benzylpyrazole-3,4-diamine is unique due to the presence of both the diamine and phenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
131311-66-5 |
---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-benzylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H12N4/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7,11-12H2 |
InChI Key |
URPJUMVYJFHGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)N)N |
Origin of Product |
United States |
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